molecular formula C19H30N2O2 B11168280 4-(butanoylamino)-N-(6-methylheptan-2-yl)benzamide

4-(butanoylamino)-N-(6-methylheptan-2-yl)benzamide

Cat. No.: B11168280
M. Wt: 318.5 g/mol
InChI Key: UHPFOSYDGULRIP-UHFFFAOYSA-N
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Description

4-(butanoylamino)-N-(6-methylheptan-2-yl)benzamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a benzamide core substituted with butanoylamino and 6-methylheptan-2-yl groups.

Preparation Methods

The synthesis of 4-(butanoylamino)-N-(6-methylheptan-2-yl)benzamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of aniline with butanoyl chloride under basic conditions.

    Substitution with 6-Methylheptan-2-yl Group:

    Final Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

4-(butanoylamino)-N-(6-methylheptan-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions to form substituted products.

Scientific Research Applications

4-(butanoylamino)-N-(6-methylheptan-2-yl)benzamide has several scientific research applications, including:

    Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research may explore its potential therapeutic applications, including its use as a lead compound for drug development.

    Industry: The compound can be used in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 4-(butanoylamino)-N-(6-methylheptan-2-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

4-(butanoylamino)-N-(6-methylheptan-2-yl)benzamide can be compared with other similar compounds, such as:

    4-(butanoylamino)-N-(6-methylheptan-2-yl)aniline: This compound has a similar structure but with an aniline core instead of benzamide.

    4-(butanoylamino)-N-(6-methylheptan-2-yl)phenol:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C19H30N2O2

Molecular Weight

318.5 g/mol

IUPAC Name

4-(butanoylamino)-N-(6-methylheptan-2-yl)benzamide

InChI

InChI=1S/C19H30N2O2/c1-5-7-18(22)21-17-12-10-16(11-13-17)19(23)20-15(4)9-6-8-14(2)3/h10-15H,5-9H2,1-4H3,(H,20,23)(H,21,22)

InChI Key

UHPFOSYDGULRIP-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)C(=O)NC(C)CCCC(C)C

Origin of Product

United States

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